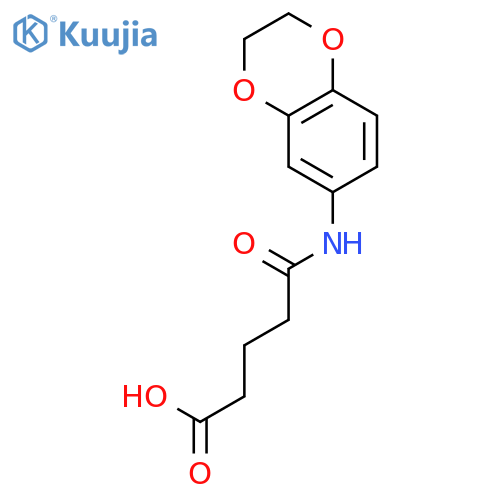Cas no 329043-16-5 (5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid)

329043-16-5 structure
商品名:5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid
5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid
- HMS645M16
- STK430219
- 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]butanoic acid
- EU-0049982
- AKOS000568969
- ChemDiv1_020696
- Oprea1_851929
- CCG-115969
- 5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid
- Oprea1_163652
- 5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoicacid
- 329043-16-5
- CS-0332979
-
- MDL: MFCD01341139
- インチ: InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-9-4-5-10-11(8-9)19-7-6-18-10/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17)
- InChIKey: IRZIZCCPTGGJGO-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1=CC2=C(OCCO2)C=C1)CCCC(O)=O
計算された属性
- せいみつぶんしりょう: 265.09502258g/mol
- どういたいしつりょう: 265.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 84.9Ų
5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517240-1g |
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |
329043-16-5 | 97% | 1g |
$*** | 2023-05-30 | |
| Crysdot LLC | CD11144326-5g |
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |
329043-16-5 | 97% | 5g |
$701 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403649-5g |
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |
329043-16-5 | 97% | 5g |
¥6315.00 | 2024-05-19 | |
| Chemenu | CM517240-5g |
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |
329043-16-5 | 97% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403649-1g |
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |
329043-16-5 | 97% | 1g |
¥2436.00 | 2024-05-19 |
5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
329043-16-5 (5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid) 関連製品
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
